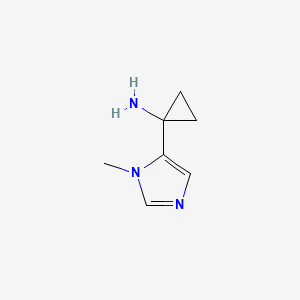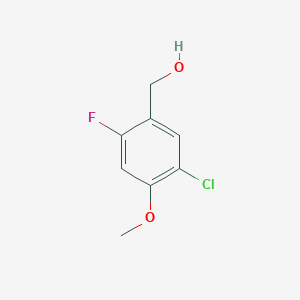
(5-Chloro-2-fluoro-4-methoxyphenyl)methanol
Vue d'ensemble
Description
“(5-Chloro-2-fluoro-4-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 1266177-72-3 . It has a molecular weight of 190.6 . The IUPAC name for this compound is the same as its common name .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H8ClFO2/c1-12-8-3-7 (10)5 (4-11)2-6 (8)9/h2-3,11H,4H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.It should be stored at a temperature between 2-8°C . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
One of the primary applications of (5-Chloro-2-fluoro-4-methoxyphenyl)methanol is in the field of synthetic chemistry, where it serves as a precursor or intermediate in the synthesis of complex molecules. For instance, studies have shown its utility in stereoselective syntheses, highlighting its role in creating novel compounds with specific configurations. This aspect is crucial for developing substances with desired chemical and physical properties, such as new pharmaceuticals or materials with unique characteristics (Krow et al., 2004; Yu, 2002).
Material Science and Engineering
In material science, the compound has been implicated in the development of new materials with potential applications in electronics, photonics, and environmental remediation. For example, the enzymatic oxidative polymerization of related fluorinated phenols has led to materials exhibiting unique fluorescence properties, suggesting applications in sensing, imaging, and light-emitting devices (López et al., 2014). Similarly, advances in polymer chemistry have leveraged such compounds for producing proton exchange membranes, offering promising prospects for fuel cell technology (Wang et al., 2012).
Pharmacological and Biological Research
While direct references to this compound in pharmacological contexts were not identified in the provided search results, related compounds have been studied for their biological activities. Research into compounds with similar structures has explored potential medicinal applications, including their roles as intermediates in the synthesis of drugs targeting cannabinoid receptors (Katoch-Rouse & Horti, 2003). These studies underscore the importance of such compounds in the discovery and development of new therapeutic agents.
Safety and Hazards
The safety information for “(5-Chloro-2-fluoro-4-methoxyphenyl)methanol” includes several hazard statements: H315, H319, and H335 . These codes correspond to specific hazards associated with the compound, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .
Propriétés
IUPAC Name |
(5-chloro-2-fluoro-4-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-3,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQKPJYEOZUHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





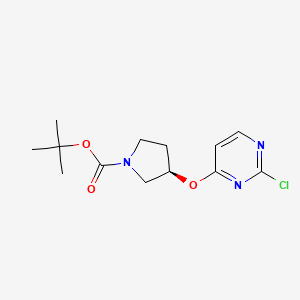
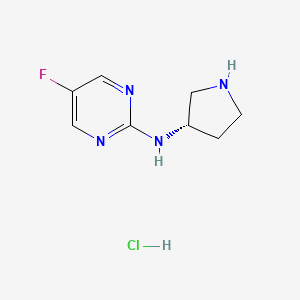

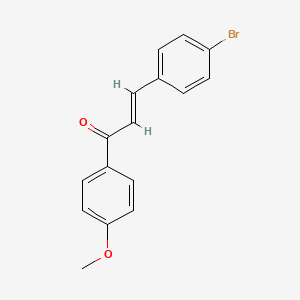
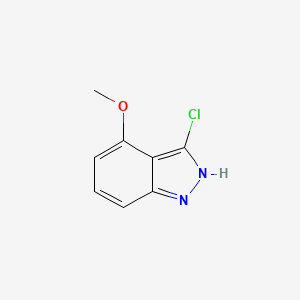
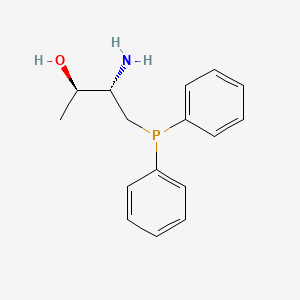

![Methyl 2-[2-(bromomethyl)phenyl]-2-oxoacetate](/img/structure/B3228583.png)
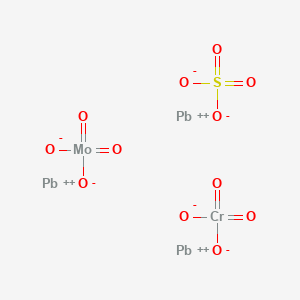
![5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B3228597.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine](/img/structure/B3228605.png)
